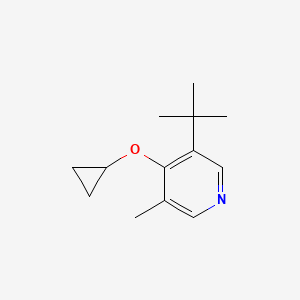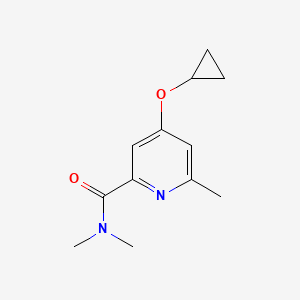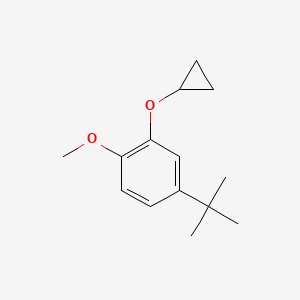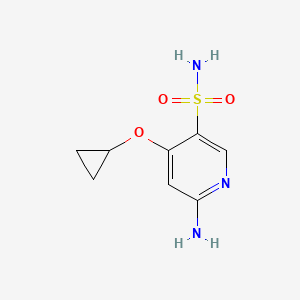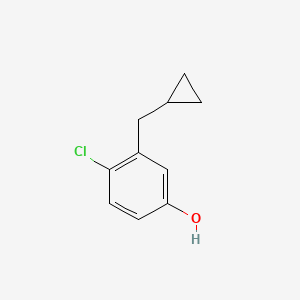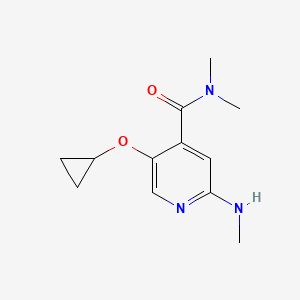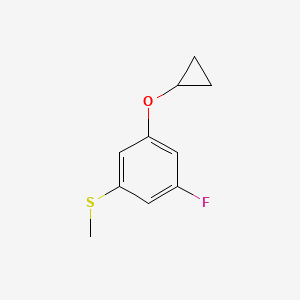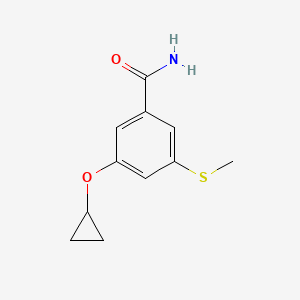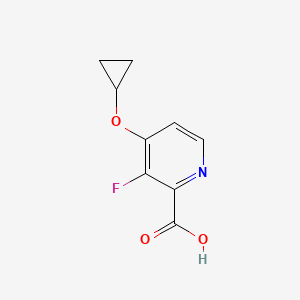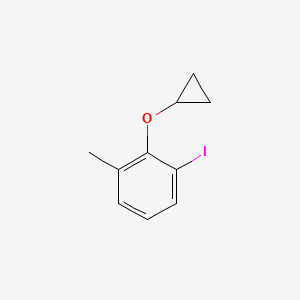
2-Cyclopropoxy-1-iodo-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-iodo-3-methylbenzene is an organic compound with the molecular formula C10H11IO It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-iodo-3-methylbenzene typically involves the iodination of 2-cyclopropoxy-3-methylbenzene. The process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors, ensuring precise control over reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropoxy-1-iodo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-cyclopropoxy-3-methylbenzene with an azide group replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-iodo-3-methylbenzene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-methylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Cyclopropoxy-1-bromo-3-methylbenzene: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
2-Cyclopropoxy-1-chloro-3-methylbenzene: Another halogenated analog with different reactivity due to the presence of chlorine.
Uniqueness: 2-Cyclopropoxy-1-iodo-3-methylbenzene is unique due to the combination of the cyclopropoxy group and the iodine atom, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H11IO |
|---|---|
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C10H11IO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI-Schlüssel |
SMQWSANEUSJANQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


